1'-methyl-1,4'-bipiperidin-3-ol
Description
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-7-4-10(5-8-12)13-6-2-3-11(14)9-13/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJKUVAKQTQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s bipiperidine backbone is shared with several derivatives, but substituent variations critically influence reactivity and applications:
Key Observations:
- Bulky substituents (e.g., bromophenyl in ) reduce conformational flexibility but improve target specificity in drug design.
Q & A
Q. What are the common synthetic routes for 1'-methyl-1,4'-bipiperidin-3-ol, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step alkylation and cyclization reactions. Key steps include:
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions at the hydroxyl or amine moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in alkylation steps, while methanol/ethanol may stabilize intermediates .
- Catalysts : Palladium or nickel catalysts for cross-coupling reactions to construct the bipiperidine scaffold . Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the stereochemical configuration of 1'-methyl-1,4'-bipiperidin-3-ol?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer spatial relationships between protons .
Q. What safety protocols are critical when handling 1'-methyl-1,4'-bipiperidin-3-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Q. Which analytical techniques are most suitable for purity assessment of 1'-methyl-1,4'-bipiperidin-3-ol?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–254 nm to quantify impurities .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular weight and detect volatile by-products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data in the synthesis of 1'-methyl-1,4'-bipiperidin-3-ol?
Methodological Answer:
- Validate computational models : Cross-check density functional theory (DFT) predictions with experimental spectroscopic data (e.g., IR, C-NMR) .
- Adjust force field parameters : Refine molecular dynamics simulations to account for solvent effects or steric hindrance .
- Hybrid approaches : Combine retrosynthetic AI tools (e.g., Pistachio/Reaxys databases) with empirical reaction screening .
Q. How can researchers optimize regioselectivity challenges in the alkylation steps of 1'-methyl-1,4'-bipiperidin-3-ol synthesis?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., sulfonates) to steer alkylation to desired positions .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid heating .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before equilibration .
Q. What methodologies enable the study of 1'-methyl-1,4'-bipiperidin-3-ol's interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- Molecular docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .
Q. How can retrosynthetic analysis be applied to design novel derivatives of 1'-methyl-1,4'-bipiperidin-3-ol?
Methodological Answer:
- AI-driven tools : Leverage Pistachio and Reaxys databases to identify feasible disconnections and precursor molecules .
- Scaffold hopping : Replace the bipiperidine core with morpholine or azepane rings while retaining key functional groups .
- Late-stage diversification : Introduce substituents via Suzuki-Miyaura coupling or click chemistry post-scaffold assembly .
Q. How should researchers approach structure-activity relationship (SAR) studies for 1'-methyl-1,4'-bipiperidin-3-ol derivatives?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications at the methyl, hydroxyl, or bipiperidine positions .
- Pharmacological assays : Test derivatives in vitro (e.g., IC determination) and in vivo (e.g., rodent models) for activity .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity data .
Q. What experimental designs are optimal for stability studies of 1'-methyl-1,4'-bipiperidin-3-ol under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical monitoring : Use HPLC-MS to track decomposition products over time .
- Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
